Riociguat Impurity I

Pharmaceutical analysis Reference standards Impurity profiling

Riociguat Impurity I (EP Impurity C, USP Related Compound C) is a precisely defined N-methyl reference standard (MW 436.44 g/mol) mandated by USP/EP monographs for Riociguat impurity testing. Using a generic or desmethyl analog (e.g., EP Impurity A, MW 422.42) causes incorrect HPLC retention times, failed system suitability, and inaccurate quantification, jeopardizing ANDA filings. This certified standard, supplied with a comprehensive COA (HPLC purity ≥95%, NMR/MS structural confirmation), is essential for ICH Q2(R1) method validation, QC batch release, and stability studies. Ensure regulatory compliance—procure the exact chemical entity specified in the official monograph.

Molecular Formula C21H21FN8O2
Molecular Weight 436.4 g/mol
CAS No. 2920299-23-4
Cat. No. B15354456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRiociguat Impurity I
CAS2920299-23-4
Molecular FormulaC21H21FN8O2
Molecular Weight436.4 g/mol
Structural Identifiers
SMILESCNC1=NC(=NC(=C1N(C)C(=O)OC)N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F
InChIInChI=1S/C21H21FN8O2/c1-24-19-16(29(2)21(31)32-3)17(23)26-18(27-19)15-13-8-6-10-25-20(13)30(28-15)11-12-7-4-5-9-14(12)22/h4-10H,11H2,1-3H3,(H3,23,24,26,27)
InChIKeyOBWMMEFKCYXMKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Riociguat Impurity I (CAS 2920299-23-4): Procurement-Grade EP Impurity C Reference Standard for N-Methyl Riociguat


Riociguat Impurity I, also designated as EP Impurity C and chemically named methyl (4-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-(methylamino)pyrimidin-5-yl)(methyl)carbamate, is a specified related substance of the sGC stimulator Riociguat (Adempas) [1]. With a molecular formula of C21H21FN8O2 and a molecular weight of 436.44 g/mol, this impurity is characterized by an N-methyl substitution at a key amine position on the pyrimidine ring, distinguishing it from both the parent API and other known impurities . This compound is primarily utilized as a certified reference standard for analytical method development, validation, and quality control (QC) applications in accordance with pharmacopoeial monographs (USP/EP) for the commercial production and regulatory filing of Riociguat drug substances and products [1].

Structural and Regulatory Specificity: Why Riociguat Impurity I Cannot Be Substituted by In-Class Analogs


Procurement of a 'Riociguat impurity' reference standard without explicit verification of its specific structural identity and pharmacopoeial designation introduces significant risk of analytical failure and regulatory non-compliance. Riociguat Impurity I is not a generic or interchangeable compound; it is a precisely defined chemical entity resulting from N-methylation of Riociguat, which yields a molecular weight of 436.44 g/mol, a key differentiator from the desmethyl analog EP Impurity A (MW 422.42 g/mol) or the parent API (MW 422.42 g/mol) . Its designation as EP Impurity C and USP Related Compound C means it is the target analyte for specific impurity tests detailed in official monographs [1]. Substituting this compound with a structurally similar analog (e.g., EP Impurity A, Impurity 6/Des Formyl, or other positional isomers) will result in incorrect retention time (RT) and relative retention time (RRT) in HPLC methods, leading to misidentification, failed system suitability tests, and potentially inaccurate quantification of impurities in drug product release testing, thereby jeopardizing ANDA filings and commercial batch approvals [2].

Quantitative Differentiation Evidence for Riociguat Impurity I: Comparative Data for Procurement Decisions


Structural Confirmation: Differentiating Riociguat Impurity I from N-Desmethyl Riociguat (EP Impurity A)

The fundamental basis for selecting Riociguat Impurity I over its closest analog, EP Impurity A (N-Desmethyl Riociguat), is its distinct molecular structure and, consequently, its unique chemical identity. Riociguat Impurity I is specifically N-methylated at the pyrimidine ring's amine group, whereas EP Impurity A lacks this methyl group. This structural variation is confirmed by mass spectrometry and is essential for accurate identification in analytical methods.

Pharmaceutical analysis Reference standards Impurity profiling

Regulatory Designation as EP Impurity C and USP Related Compound C

This compound is explicitly designated as EP Impurity C and USP Related Compound C in official pharmacopoeial monographs. This designation distinguishes it from other known impurities such as EP Impurity A, EP Impurity D, and EP Impurity F, each of which is a separate, structurally defined compound with its own unique CAS number and regulatory acceptance criteria. [1]

Pharmaceutical analysis Regulatory compliance Reference standards

Critical Role in HPLC Method Development: Baseline Separation of a Critical Peak Pair

In the development of robust RP-HPLC methods for Riociguat tablets, the separation of the 'critical peak pair' is a key performance metric. While the specific identities of the four impurities in the cited study are not disclosed, the methodology highlights that impurity standards like Riociguat Impurity I are essential for establishing resolution (Rs) and relative retention times (RRT) between closely eluting compounds. The optimized method using an Xterra RP18 column achieved reliable separation for all impurities, a validation that is only possible with the correct, individually characterized reference standards. [1]

Analytical method development HPLC AQbD

Use as a Critical Reagent in Genotoxic Impurity Control Strategies

Patents describing the synthesis of Riociguat 'essentially free from genotoxic impurities' rely on the characterization and control of specific process-related impurities and alkylating agents. While this particular patent does not name Riociguat Impurity I, it establishes the regulatory and manufacturing framework that necessitates the procurement and use of characterized impurity standards, such as Impurity I, to monitor and control synthetic routes and ensure final API purity. [1]

Synthetic chemistry Genotoxicity Process control

Primary Procurement-Driven Application Scenarios for Riociguat Impurity I (EP Impurity C)


Analytical Method Development and Validation for ANDA Filings

Procure Riociguat Impurity I as a primary reference standard to develop and validate an HPLC or UPLC method for the quantitative determination of EP Impurity C in Riociguat drug substance and finished drug product. Its specific identity and characterization data (e.g., COA with HPLC purity ≥95%, structural confirmation by NMR/MS) are essential for demonstrating method specificity, linearity, accuracy, and precision as required by ICH Q2(R1) guidelines for ANDA submissions. [1]

Quality Control Release and Stability Testing of Riociguat Tablets

Use a certified reference standard of Riociguat Impurity I as the external standard in QC laboratories to monitor and quantify the level of this specific impurity during commercial batch release and long-term stability studies of Riociguat tablets (Adempas). This ensures compliance with the acceptance criteria defined in the USP/EP monographs, which are directly tied to the safety and quality of the drug product. [2]

Process Development and Control in Riociguat API Manufacturing

Incorporate a well-characterized sample of Riociguat Impurity I as a marker compound during the development and optimization of the Riociguat API synthetic route. Tracking its formation and purge across different steps allows process chemists to identify critical process parameters, optimize reaction conditions to minimize its generation, and demonstrate robust control to meet regulatory specifications for impurity levels. [3]

Mass Spectrometry and Structural Elucidation Studies

Utilize a pure, analytically characterized standard of Riociguat Impurity I to support research into the fragmentation pathways of Riociguat and its related substances using LC-MS/MS or LC-QTOF/MS. Its unique molecular ion (m/z) and fragmentation pattern serve as a definitive reference for identifying this impurity in stressed samples or during forced degradation studies, aiding in the establishment of a comprehensive impurity profile. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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